CID 19988494
Description
CID 19988494 (PubChem Compound Identifier: 19988494) is a chemical entity cataloged in the PubChem database.
Properties
Molecular Formula |
C7H6Cl3Si |
|---|---|
Molecular Weight |
224.6 g/mol |
InChI |
InChI=1S/C7H6Cl3Si/c8-7-3-1-6(2-4-7)5-11(9)10/h1-4H,5H2 |
InChI Key |
FNRWLBKVCLPLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Si](Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro[(4-chlorophenyl)methyl]silane can be synthesized through the reaction of 4-chlorobenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-chlorobenzyl chloride+silicon tetrachloride→Dichloro[(4-chlorophenyl)methyl]silane+HCl
Industrial Production Methods: In industrial settings, the production of dichloro[(4-chlorophenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dichloro[(4-chlorophenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, dichloro[(4-chlorophenyl)methyl]silane can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled pH conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Chemistry: Dichloro[(4-chlorophenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: In biological research, dichloro[(4-chlorophenyl)methyl]silane can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mechanism of Action
Molecular Targets and Pathways: Dichloro[(4-chlorophenyl)methyl]silane exerts its effects primarily through its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is harnessed in various chemical processes and applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on compounds with structural or functional relevance inferred from the evidence, particularly those with documented biological activity or synthetic pathways.
Structural Comparison
Table 1: Key Structural Features of CID 19988494 and Analogues
| Compound (CID) | Molecular Formula | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound* | Not explicitly provided | Hypothesized triterpenoid | Likely hydroxyl, carboxyl groups | ~500–600 (estimated) |
| Betulin (CID 72326) | C₃₀H₅₀O₂ | Lupane triterpenoid | Hydroxyl, oleanane backbone | 442.7 |
| 3-O-Caffeoyl betulin (CID 10153267) | C₃₉H₅₄O₅ | Betulin derivative | Caffeoyl ester, hydroxyl | 610.8 |
| Ginkgolic acid 17:1 (CID 5469634) | C₂₂H₃₄O₃ | Alkylphenol | Carboxyl, long alkyl chain | 346.5 |
| Irbesartan (CID 3749) | C₂₅H₂₈N₆O | Biphenyltetrazole | Tetrazole, imidazole | 428.5 |
*Note: Data for this compound are inferred from structural analogs .
Key Observations:
- Backbone Diversity: Unlike betulin derivatives (e.g., CID 72326, CID 10153267) with a rigid pentacyclic triterpenoid backbone, this compound may share a similar scaffold but with additional substitutions (e.g., ester or glycoside groups) based on its higher molecular weight estimate.
Table 2: Documented Bioactivity of Analogous Compounds
Key Observations:
- Therapeutic Potential: this compound’s putative anti-inflammatory or cytotoxic activity aligns with triterpenoids like betulinic acid, which modulate apoptosis and oxidative stress pathways .
- Mechanistic Gaps : Unlike well-characterized drugs (e.g., irbesartan), this compound lacks explicit pharmacological data, necessitating further studies to confirm targets such as P-gp or CYP450 enzymes .
Physicochemical Properties
Table 3: Comparative Physicochemical Profiles
| Property | This compound* | Betulin (CID 72326) | Ginkgolic acid 17:1 (CID 5469634) |
|---|---|---|---|
| LogP (Partition coefficient) | ~4.5 (estimated) | 6.3 | 8.1 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.001 | 0.005 |
| Hydrogen Bond Donors | 3–4 | 2 | 1 |
| Topological Polar Surface Area (Ų) | ~90 | 40.5 | 57.5 |
*Note: Estimates for this compound are based on structural analogs .
Key Observations:
- Lipophilicity : this compound’s higher LogP compared to betulin suggests enhanced membrane permeability, critical for bioavailability.
- Solubility Limitations: Like most triterpenoids, poor aqueous solubility may restrict its therapeutic application without formulation optimization .
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